2-(furan-2-yl)-4-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine
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Description
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Biological Activity
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine, a compound with the CAS number 862797-61-3, is a member of the oxazole family that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N2O4S with a molecular weight of 402.4 g/mol. The structure features a furan ring, an oxazole moiety, and a phenylsulfonyl group, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H19N2O4S |
Molecular Weight | 402.4 g/mol |
CAS Number | 862797-61-3 |
Antimicrobial Activity
Research indicates that compounds containing furan and oxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of furan have been reported to show antibacterial activity against various strains such as E. coli and S. aureus . The presence of the phenylsulfonyl group may enhance these effects by improving solubility and bioavailability.
Anti-cancer Properties
Studies on similar oxazole derivatives suggest potential anti-cancer activity. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (NCI-H522) cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For example, similar furan-containing compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production . The inhibitory concentration (IC50) values for related compounds suggest that this class can effectively modulate enzymatic pathways involved in pigmentation and possibly other metabolic processes.
Case Study 1: Tyrosinase Inhibition
A study highlighted the tyrosinase inhibitory activity of substituted furan derivatives. The IC50 values ranged from low micromolar concentrations, indicating that structural modifications can significantly enhance enzyme inhibition . This suggests that this compound could be explored for cosmetic applications to manage hyperpigmentation.
Case Study 2: Anticancer Activity
In vitro studies on oxazole derivatives indicated promising results in inhibiting cancer cell growth. For instance, a compound with similar structural features showed an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), a target in cancer therapy . This suggests that our compound may also possess anticancer properties worth investigating further.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)25-16(20-18)15-9-5-11-24-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHWYWWWTTXMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.